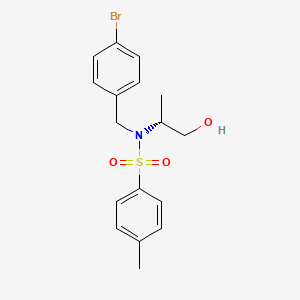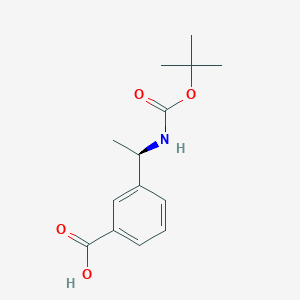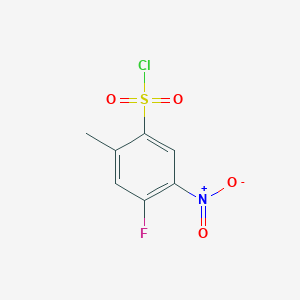
4-Fluor-2-methyl-5-nitrobenzolsulfonylchlorid
Übersicht
Beschreibung
4-Fluoro-2-methyl-5-nitrobenzenesulfonyl chloride is a chemical compound with the CAS Number: 1158953-95-7 . It has a molecular weight of 253.64 and is typically in powder form .
Molecular Structure Analysis
The InChI code for 4-Fluoro-2-methyl-5-nitrobenzenesulfonyl chloride is 1S/C7H5ClFNO4S/c1-4-2-5(9)6(10(11)12)3-7(4)15(8,13)14/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
4-Fluoro-2-methyl-5-nitrobenzenesulfonyl chloride is a powder at room temperature . Its molecular weight is 253.64 , and its InChI code is 1S/C7H5ClFNO4S/c1-4-2-5(9)6(10(11)12)3-7(4)15(8,13)14/h2-3H,1H3 .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung ist ein wertvolles Reagenz in der organischen Synthese, insbesondere bei der Herstellung von Sulfonamidderivaten. Aufgrund seiner reaktiven Sulfonylchloridgruppe kann es verwendet werden, um andere Moleküle mit einer Sulfonamidfunktionalität zu versehen, was ein entscheidender Schritt bei der Synthese einer Vielzahl von Pharmazeutika und Agrochemikalien ist .
Materialwissenschaft
In der Materialwissenschaft kann 4-Fluor-2-methyl-5-nitrobenzolsulfonylchlorid zur Modifizierung der Oberflächeneigenschaften von Materialien verwendet werden. Seine Fähigkeit, als Verknüpfungsmittel zu fungieren, ermöglicht die Anbringung verschiedener funktioneller Gruppen, die die Hydrophobie, Reaktivität oder Stabilität der Materialoberfläche verändern können .
Analytische Chemie
Als analytisches Reagenz kann diese Verbindung bei der Entwicklung chromatographischer Methoden eingesetzt werden. Es kann als Derivatisierungsmittel dienen, das mit bestimmten funktionellen Gruppen reagiert, wodurch deren Nachweis und Quantifizierung in komplexen Gemischen ermöglicht wird .
Medizinische Chemie
In der medizinischen Chemie findet die Verbindung Anwendung bei der Entwicklung neuer Medikamentenkandidaten. Ihr Strukturmotiv ist in vielen biologisch aktiven Molekülen vorhanden, und es kann in potenzielle Therapeutika integriert werden, um seine Auswirkungen auf biologische Ziele zu untersuchen .
Umweltwissenschaften
Dieses Sulfonylchlorid kann in der Umweltforschung verwendet werden, um die Abbauwege organischer Schadstoffe zu untersuchen. Seine Einarbeitung in größere organische Strukturen kann dazu beitragen, das Verhalten persistenter organischer Schadstoffe in der Umwelt zu simulieren .
Katalyse
Die Verbindung kann als Katalysator oder Katalysatorvorläufer in verschiedenen chemischen Reaktionen fungieren. Ihre elektronenziehenden Gruppen können die Reaktivität von Katalysatoren beeinflussen, was möglicherweise zu effizienteren oder selektiveren chemischen Prozessen führt .
Fluorchemie
Aufgrund seines fluorierten aromatischen Rings ist This compound von Interesse in der Fluorchemieforschung. Fluorierte Verbindungen haben einzigartige Eigenschaften und sind wichtig bei der Entwicklung von Agrochemikalien, Pharmazeutika und fortschrittlichen Materialien .
Peptidchemie
In der Peptidchemie kann es verwendet werden, um Sulfonamidverknüpfungen in Peptide einzuführen. Diese Modifikation kann die Konformation, Stabilität und biologische Aktivität von peptidbasierten Verbindungen beeinflussen .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-Fluoro-2-methyl-5-nitrobenzenesulfonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to react with nucleophiles, such as amines and alcohols, forming sulfonamide and sulfonate ester derivatives, respectively . These interactions are crucial in the synthesis of various biologically active compounds.
Cellular Effects
The effects of 4-Fluoro-2-methyl-5-nitrobenzenesulfonyl chloride on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit certain enzymes, leading to altered metabolic pathways and gene expression profiles . These changes can impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-Fluoro-2-methyl-5-nitrobenzenesulfonyl chloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been observed to inhibit the activity of certain proteases by forming covalent bonds with the active site residues . This inhibition can result in downstream effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of 4-Fluoro-2-methyl-5-nitrobenzenesulfonyl chloride in laboratory settings are influenced by its stability and degradation over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Fluoro-2-methyl-5-nitrobenzenesulfonyl chloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At high doses, it can cause adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a specific dosage range leads to significant changes in physiological and biochemical parameters.
Metabolic Pathways
4-Fluoro-2-methyl-5-nitrobenzenesulfonyl chloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites . Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of 4-Fluoro-2-methyl-5-nitrobenzenesulfonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution pattern can affect its biochemical activity and overall efficacy.
Subcellular Localization
The subcellular localization of 4-Fluoro-2-methyl-5-nitrobenzenesulfonyl chloride is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . Understanding its localization is essential for studying its role in cellular processes and functions.
Eigenschaften
IUPAC Name |
4-fluoro-2-methyl-5-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO4S/c1-4-2-5(9)6(10(11)12)3-7(4)15(8,13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXPLKCMUDUGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




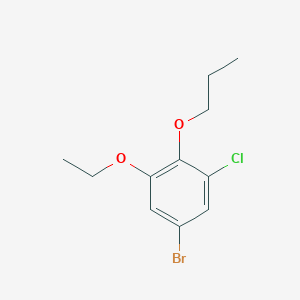


![4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine hydrochloride](/img/structure/B1377949.png)

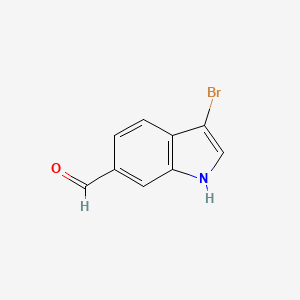
![(R)-1-Boc-2-methyl-[1,4]diazepane](/img/structure/B1377953.png)
